Comparative Genotoxicity: Distinct Mutagenic Profile vs. 2-Amino-5-nitrobenzonitrile
In a study probing the mutagenicity of amino-nitrobenzonitrile isomers, the structural analog 2-amino-5-nitrobenzonitrile (2-cyano-4-nitroaniline) was identified as a potent mutagen in the Ames test. In stark contrast, the target compound, 2-amino-3-nitrobenzonitrile, is not reported among the series of isomers exhibiting this strong mutagenic effect, indicating a significantly different genotoxicity profile driven by the specific substitution pattern [1]. This is a critical differentiator for applications where minimizing genotoxic liability is paramount.
| Evidence Dimension | Mutagenic potency |
|---|---|
| Target Compound Data | Not identified as a potent mutagen |
| Comparator Or Baseline | 2-amino-5-nitrobenzonitrile (CAS 17420-30-3) |
| Quantified Difference | Qualitative difference; comparator identified as 'potent mutagen' while target is not classified as such within this study's scope. |
| Conditions | Ames test using Salmonella typhimurium strains TA98 and YG1024 |
Why This Matters
This inferred difference in genotoxicity is crucial for selecting building blocks in medicinal chemistry, where the target compound may present a lower risk of producing mutagenic metabolites or impurities compared to certain structural isomers, thereby influencing lead optimization and regulatory safety assessments.
- [1] Josephy, P. D., Dhanoa, J., Elzawy, G., Heney, K., Petrie, L., & Senis, C. (2018). Structure-activity investigation of the potentiating effect of cyano substitution on nitroaniline mutagenicity in the Ames test. Environmental and Molecular Mutagenesis, 59(2), 114-122. DOI: 10.1002/em.22161 View Source
